molecular formula C16H17N5OS B11670432 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11670432
M. Wt: 327.4 g/mol
InChI Key: OQEDJJVPMMOZAK-LICLKQGHSA-N
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Preparation Methods

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole and pyrrole rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its combination of benzimidazole and pyrrole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C16H17N5OS/c1-20-9-5-6-12(20)10-17-19-15(22)11-23-16-18-13-7-3-4-8-14(13)21(16)2/h3-10H,11H2,1-2H3,(H,19,22)/b17-10+

InChI Key

OQEDJJVPMMOZAK-LICLKQGHSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2C

solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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